molecular formula C15H17FN2O3 B2627439 1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea CAS No. 1795088-55-9

1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea

Cat. No.: B2627439
CAS No.: 1795088-55-9
M. Wt: 292.31
InChI Key: IDVIEHNFESLZBP-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea is a synthetic organic compound that features a urea core substituted with a 4-fluorophenylmethyl group and a furan-2-yl-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

    Substitution Reactions: The 4-fluorophenylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the urea core is replaced by the 4-fluorophenylmethyl group.

    Introduction of the Furan-2-yl-methoxyethyl Group: This group can be introduced through a similar substitution reaction, where the furan-2-yl-methoxyethyl group replaces a leaving group on the urea core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group on the 4-fluorophenylmethyl group can be reduced to an amine.

    Substitution: The methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving urea derivatives.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea: Similar structure with a chlorine atom instead of fluorine.

    1-[(4-bromophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea: Similar structure with a bromine atom instead of fluorine.

    1-[(4-methylphenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea can impart unique properties such as increased metabolic stability and altered electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-20-14(13-3-2-8-21-13)10-18-15(19)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVIEHNFESLZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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